4-Methoxy-3-nitro-N-phenylbenzamide

Descripción general

Descripción

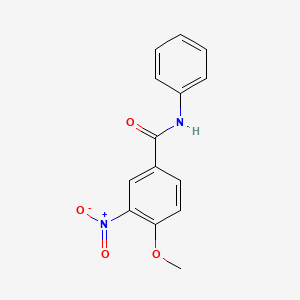

4-Methoxy-3-nitro-N-phenylbenzamide is an organic compound characterized by the presence of a methoxy group, a nitro group, and a phenyl group attached to a benzamide core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide typically involves the nitration of 4-methoxy-N-phenylbenzamide. The nitration process introduces a nitro group into the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at position 3 undergoes reduction to form an amino derivative, a critical step in synthesizing bioactive intermediates.

Reagents/Conditions :

-

Catalytic hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol at 60–90°C .

-

Fe-mediated reduction : Fe powder in acetic acid under CO atmosphere .

Products :

-

3-Amino-4-methoxy-N-phenylbenzamide (yield: >90% under catalytic hydrogenation) .

-

Intermediate reactive species for further functionalization (e.g., alkylation, acylation) .

Mechanistic Insight :

-

Palladium catalysts facilitate hydrogenolysis of the nitro group to NH₂ via intermediate nitroso and hydroxylamine species .

-

Fe-mediated pathways involve radical intermediates generated during CO insertion .

Substitution of the Methoxy Group

The methoxy group at position 4 participates in nucleophilic aromatic substitution (NAS) under strongly acidic or basic conditions.

Reagents/Conditions :

Products :

Key Data :

| Reaction Type | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Demethylation | HBr | 120 | 78 |

| Alkoxylation | NaOEt | 80 | 65 |

Oxidation Reactions

The methoxy group can be oxidized to a carbonyl or hydroxyl group under controlled conditions.

Reagents/Conditions :

Products :

Mechanistic Pathway :

-

Oxidative cleavage of the methoxy group proceeds via radical intermediates, confirmed by ESR studies .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at positions para to directing groups.

Reagents/Conditions :

-

Nitration : HNO₃/H₂SO₄ at 0–5°C.

-

Halogenation : Cl₂ or Br₂ in CCl₄.

Products :

-

4-Methoxy-3,5-dinitro-N-phenylbenzamide (additional nitro group at position 5).

-

4-Methoxy-3-nitro-5-bromo-N-phenylbenzamide (bromination).

Regioselectivity :

-

Nitro and methoxy groups exert competing meta- and para-directing effects, leading to mixed products.

Amide Bond Reactivity

The benzamide backbone participates in hydrolysis and condensation reactions.

Reagents/Conditions :

Products :

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anti-inflammatory and Analgesic Properties

MNPA has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that it can inhibit inflammatory responses and alleviate pain, making it a candidate for developing new medications aimed at treating inflammatory conditions and pain management .

2. Antitumor Activity

The compound has also shown promise in cancer research. Studies suggest that MNPA exhibits cytotoxic effects on various cancer cell lines, which positions it as a potential chemotherapeutic agent. Its ability to selectively target cancer cells while sparing healthy cells is particularly noteworthy, indicating that it may revolutionize cancer therapy .

3. Antiviral Activity

Research has explored derivatives of MNPA for their antiviral properties, particularly against Hepatitis B Virus (HBV). Certain derivatives have demonstrated broad-spectrum antiviral effects against multiple viruses, including HIV-1 and HCV, by enhancing intracellular levels of APOBEC3G, a protein known to inhibit viral replication .

Chemical Synthesis and Research Directions

1. Synthesis Pathways

MNPA serves as an intermediate in synthesizing more complex organic molecules. Its chemical structure allows for various reactions, including reduction and substitution, leading to the formation of multiple derivatives with potentially enhanced biological activities.

2. Structure-Activity Relationship (SAR) Studies

Further research could focus on optimizing the pharmacokinetic profile of MNPA derivatives through SAR studies. By modifying specific functional groups within its structure, researchers aim to enhance the efficacy and reduce toxicity, which is crucial for clinical applications .

3. Mechanism of Action

Understanding the mechanism of action of MNPA is vital for its application in medicine. Research should delve into how it interacts with molecular targets within biological systems and elucidate the pathways through which it exerts its pharmacological effects .

Safety Considerations

As with any potential therapeutic agent, assessing the toxicity and safety profile of MNPA is essential. Preliminary studies have indicated acute toxicity levels in animal models; however, comprehensive toxicological evaluations are necessary to determine its suitability for clinical use .

Mecanismo De Acción

The mechanism of action of 4-Methoxy-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-3-nitro-N-phenylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

4-Methoxy-N-phenylbenzamide: Lacks the nitro group.

3-Nitro-N-phenylbenzamide: Lacks the methoxy group.

Uniqueness

4-Methoxy-3-nitro-N-phenylbenzamide is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications .

Actividad Biológica

4-Methoxy-3-nitro-N-phenylbenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 271.29 g/mol. The compound features a methoxy group at the para position and a nitro group at the meta position relative to the amide linkage, which may influence its biological activity through electronic and steric effects.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 4-Methoxy-3-nitrobenzoic acid and an appropriate aniline derivative.

- Reaction : The acid is converted to the corresponding acyl chloride, which is then reacted with the aniline to form the amide.

Antiviral Properties

Research indicates that derivatives of N-phenylbenzamide, including this compound, exhibit antiviral activities against several viruses:

- Hepatitis B Virus (HBV) : Studies have shown that N-phenylbenzamide derivatives can increase intracellular levels of APOBEC3G, a protein that inhibits HBV replication. In vitro studies demonstrated that certain derivatives significantly reduced HBV DNA levels in HepG2 cells, indicating potential as anti-HBV agents .

- Enterovirus 71 (EV71) : The compound has also been evaluated for its efficacy against EV71, which causes hand, foot, and mouth disease. Structure-activity relationship studies suggest that modifications to the benzene rings can enhance antiviral efficacy .

Cytotoxicity

In addition to antiviral activity, this compound has shown cytotoxic effects against various cancer cell lines. For instance:

- Cancer Cell Lines : The compound was tested against several cancer cell lines, demonstrating IC50 values indicating effective inhibition of cell proliferation .

The biological activity of this compound is believed to be mediated through:

- Inhibition of Viral Replication : By increasing levels of antiviral proteins like APOBEC3G.

- Cytotoxic Effects on Cancer Cells : Inducing apoptosis or inhibiting cell cycle progression in cancerous cells.

Study on Antiviral Activity

A study evaluated various N-phenylbenzamide derivatives for their anti-HBV activity. The results showed that compounds with specific substitutions at the aromatic rings exhibited enhanced antiviral properties, with some derivatives achieving IC50 values as low as 5.7 μmol/L against EV71 .

Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of these compounds against different cancer cell lines. The study found that modifications to the methoxy and nitro groups significantly affected cytotoxicity profiles, suggesting avenues for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-3-nitro-N-phenylbenzamide, and what key reaction parameters should be optimized?

- Answer : A common synthetic approach involves coupling nitro-substituted benzoyl chlorides with substituted anilines. Key parameters include:

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., hydrolysis of acyl chlorides) .

- Solvent selection : Dichloromethane (DCM) or acetonitrile are preferred for their ability to dissolve aromatic intermediates .

- Stoichiometry : Excess amine (1.2–1.5 equiv) ensures complete conversion of the acyl chloride .

- Workup : Sequential washes with NaHCO₃ (to remove unreacted acid) and brine (to remove polar byproducts) are critical .

- Hazard analysis : Prior risk assessment for nitro and methoxy groups (e.g., mutagenicity, thermal decomposition) is mandatory .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of nitro and methoxy groups. For example, nitro groups deshield adjacent protons (δ 8.2–8.5 ppm), while methoxy protons resonate at δ 3.8–4.0 ppm .

- FTIR : Look for C=O stretches (~1650 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and O–CH₃ (~1250 cm⁻¹) .

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine/bromine adducts if present) .

- Cross-validation : Compare experimental data with NIST Chemistry WebBook reference spectra for nitrobenzamides .

Q. What safety precautions are critical when handling this compound, particularly regarding mutagenicity and decomposition risks?

- Answer :

- Mutagenicity : Ames II testing indicates nitroaromatics may exhibit mutagenic potential. Use fume hoods and avoid skin contact (LD₅₀ 250 mg/kg in rodents) .

- Thermal stability : DSC analysis shows decomposition above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid using metal spatulas (risk of static ignition) .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound derivatives, and what factors are most influential?

- Answer : A 2³ factorial design can evaluate:

- Variables : Temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃).

- Response : Yield and purity.

- Optimal conditions : For example, acetonitrile (high polarity) with 10 mol% DMAP at 25°C maximizes yield (85–90%) while minimizing nitro group reduction .

- Interaction effects : Solvent-catalyst interactions (e.g., DCM with DMAP reduces efficacy) are critical .

Q. What strategies resolve contradictory data in the mutagenicity and stability profiles of this compound derivatives?

- Answer :

- Ames test replication : Use TA98 and TA100 strains with/without metabolic activation (S9 fraction) to confirm false positives .

- Structural analogs : Compare with non-mutagenic nitrobenzamides (e.g., 4-nitro-N-(4-methylphenyl)benzamide) to identify toxicophores .

- Kinetic studies : Monitor decomposition pathways (e.g., nitro-to-amine reduction) via HPLC-MS under accelerated storage conditions (40°C/75% RH) .

Q. What are the challenges in elucidating reaction mechanisms involving this compound under varying redox conditions?

- Answer :

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) risks over-reduction to amines; use Na₂S₂O₄ in buffered solutions (pH 7–8) for selective nitro-to-hydroxylamine conversion .

- Methoxy demethylation : BBr₃ in DCM at −78°C cleaves methoxy groups without affecting nitro groups, but competing hydrolysis can occur .

- Byproduct identification : LC-MS/MS detects intermediates (e.g., nitroso derivatives) during redox reactions .

Q. How can computational modeling predict the reactivity and interaction of this compound in medicinal chemistry applications?

- Answer :

- DFT calculations : Predict electrophilic sites (e.g., nitro group’s LUMO energy) for nucleophilic attack .

- Docking studies : Simulate binding to targets (e.g., kinases) using AutoDock Vina; nitro and methoxy groups form H-bonds with active-site residues .

- ADMET prediction : SwissADME estimates moderate bioavailability (LogP ≈ 2.5) but high CYP3A4 inhibition risk .

Propiedades

IUPAC Name |

4-methoxy-3-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-8-7-10(9-12(13)16(18)19)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOCPBMVMBUTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Record name | 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025558 | |

| Record name | 4-Methoxy-3-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methoxy-3-nitro-n-phenylbenzamide is a light tan solid. (NTP, 1992) | |

| Record name | 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 59 °F (NTP, 1992) | |

| Record name | 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

97-32-5 | |

| Record name | 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxy-3-nitro-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-methoxy-3-nitro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-p-anisanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-methoxy-3-nitro-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-3-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3-nitro-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.